

Biological activity comparison of 1-Phenylpiperidin-4-one and its analogs

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Compound of Interest

Compound Name: **1-Phenylpiperidin-4-one**

Cat. No.: **B031807**

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A Comprehensive Guide to the Biological Activities of **1-Phenylpiperidin-4-one** and Its Analogs

This guide provides a comparative analysis of the biological activities of **1-Phenylpiperidin-4-one** and its derivatives, targeting researchers, scientists, and professionals in drug development. The information presented is collated from various scientific studies, offering a multifaceted view of the therapeutic potential of this class of compounds. We will delve into their efficacy as acetylcholinesterase inhibitors, antimicrobial agents, analgesics, anticonvulsants, and anticancer agents, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The biological activities of **1-Phenylpiperidin-4-one** analogs are diverse, with structural modifications significantly influencing their potency and selectivity. The following tables summarize the quantitative data from various studies.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound	Modification from 1-Phenylpiperidin- 4-one	IC50 (µM)	Reference
Donepezil (Reference)	Complex piperidine derivative	0.023	-
Analog 1	1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine	0.0057	[1]
Analog 2	1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzyl]methylamino]ethyl]piperidine	0.00056	[2]
Analog 3	(1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one)	12.55	[3]
Analog 4	(1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one)	- (BuChE IC50= 17.28)	[3]

Table 2: Antimicrobial Activity

Compound	Modification	Test Organism	MIC (µg/mL)	Reference
Ampicillin (Reference)	-	S. aureus, E. coli	-	[4]
Terbinafine (Reference)	-	Fungi	-	[4]
Analog 5	2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one	S. aureus, E. coli, B. subtilis	Not specified	[4]
Analog 6	Vanillin derived piperidin-4-one oxime ester (5b)	Bacteria	Potent	[5]
Analog 7	Vanillin derived piperidin-4-one oxime ester (5d)	Fungi	Potent	[5]

Note: Specific MIC values for many piperidin-4-one analogs are not consistently reported in the abstracts; instead, activity is often described qualitatively.

Table 3: Analgesic Activity

Compound	Modification	Test	ED50 (mg/kg) or Effect	Reference
Pethidine (Reference)	1-methyl-4- phenyl- piperidine-4- carboxylic acid ethyl ester	-	-	[6]
Analog 8	4-(4'- bromophenyl)-4- piperidinol derivative (PD5)	Antiplatelet	IC50 = 0.06 mM	[7]
Analog 9	4-(4'- bromophenyl)-4- piperidinol derivative (PD3)	Antiplatelet	IC50 = 80 mM	[7]
Analog 10	Alkyl piperidine derivative (2b)	Tail immersion	Significant	[6]

Table 4: Anticonvulsant Activity

Compound	Modification	Test	ED50 (mg/kg, i.p.)	Reference
Valproic Acid (Reference)	-	MES	252.74	[8]
Analog 11	3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)pirazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione	MES	68.30	[8]
Analog 12	7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one	MES	23.7	[9]
Analog 13	N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide	MES	100 (effective dose)	[10]

Table 5: Anticancer Activity

Compound	Modification	Cell Line	IC50 (µM)	Reference
Doxorubicin (Reference)	-	Various	-	[11]
5-Fluorouracil (Reference)	-	HepG2	-	[12]
Analog 14	3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one	MDA-MB231, PC3	Higher potency than curcumin	[11]
Analog 15	1,3,4-oxadiazole-2(3H)-thione derivative with phenylpiperazine	HepG2	2.3-fold higher than 5-FU	[12]
Analog 16	5-halo substituted 3-{4-(5-mercaptop-2-yl)phenylimino}-indolin-2-one	HeLa	10.64 - 33.62	[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[14][15][16]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), which is a yellow anion that can be detected spectrophotometrically at 412 nm.[14] The rate of color development is proportional to the AChE activity.

Procedure:

- Reagent Preparation:
 - Phosphate Buffer (0.1 M, pH 8.0).
 - DTNB solution (10 mM in phosphate buffer).
 - Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water).
 - AChE enzyme solution of a known concentration.
 - Test compounds (analogs of **1-Phenylpiperidin-4-one**) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
- Assay in a 96-well plate:
 - Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
 - Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
 - Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
- Pre-incubation: The buffer, AChE, DTNB, and test compound/solvent are mixed and incubated for 10 minutes at 25°C.
- Reaction Initiation: The reaction is started by adding 10 µL of ATCI solution to each well.
- Measurement: The absorbance is measured kinetically at 412 nm for a set period using a microplate reader.
- Calculation: The percentage of inhibition is calculated by comparing the rate of the test sample to the rate of the control. The IC₅₀ value is determined from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.

Procedure:

- Preparation of Antimicrobial Agent Dilutions:
 - Prepare a stock solution of the test compound.
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation:
 - Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
 - Dilute the suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Analgesic Activity (Hot Plate Test)

This test is used to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[\[9\]](#)[\[11\]](#)[\[21\]](#)[\[22\]](#)

Principle: The latency of an animal's response (e.g., paw licking, jumping) to a heated surface is measured. An increase in this latency after administration of a test compound indicates an analgesic effect.

Procedure:

- **Apparatus:** A hot plate apparatus with a surface maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$).
- **Animal Acclimation:** Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
- **Baseline Measurement:** Place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., licking a hind paw). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
- **Compound Administration:** Administer the test compound or vehicle (control) to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
- **Post-treatment Measurement:** At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency.
- **Data Analysis:** The analgesic effect is expressed as the increase in latency time compared to the baseline.

Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[\[7\]](#)[\[10\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Procedure:

- Apparatus: An electroshock apparatus capable of delivering a constant alternating current (e.g., 50 mA for mice at 60 Hz for 0.2 seconds). Corneal or auricular electrodes are used.
- Animal Preparation: Administer the test compound or vehicle to the animals.
- Stimulation: At the time of peak effect of the compound, apply the electrical stimulus through the electrodes. A drop of local anesthetic and saline is often applied to the corneas before electrode placement.
- Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.
- Endpoint: The compound is considered protective if the tonic hindlimb extension is abolished.
- ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from the dose-response data.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[\[1\]](#)[\[12\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

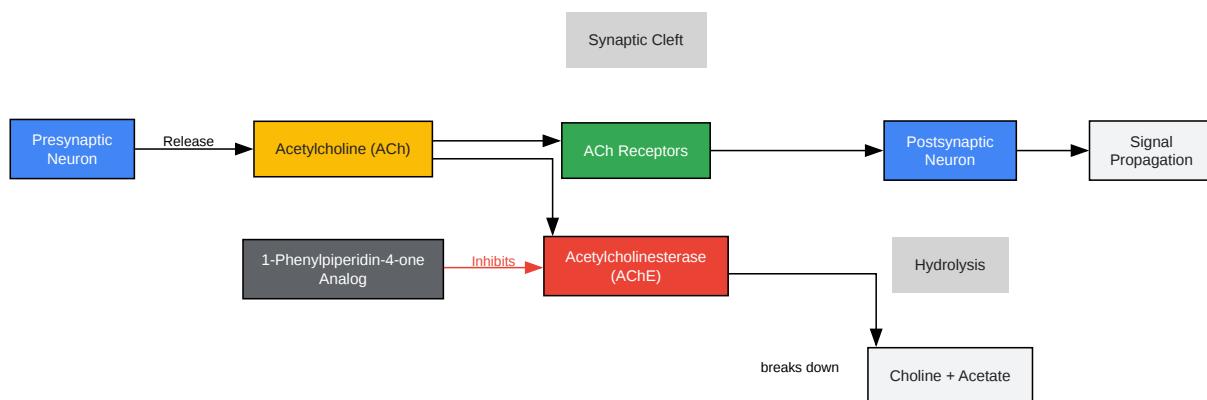
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
- Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by **1-Phenylpiperidin-4-one** and its analogs is crucial for rational drug design and development.

Acetylcholinesterase Inhibition Signaling Pathway

Acetylcholinesterase inhibitors increase the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key strategy in the treatment of Alzheimer's disease.

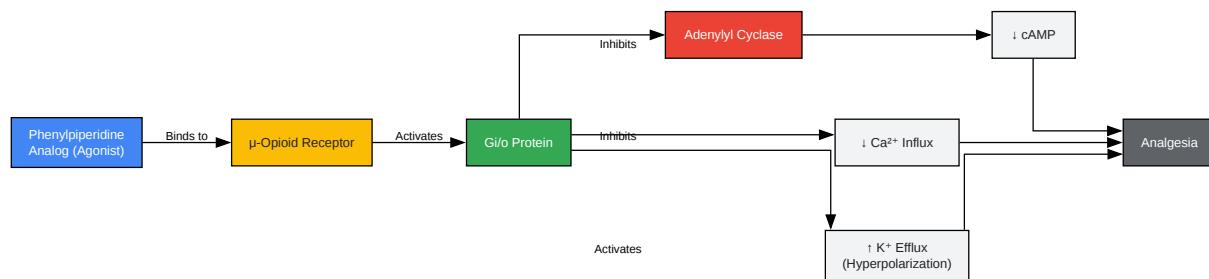


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Caption: Acetylcholinesterase (AChE) Inhibition by **1-Phenylpiperidin-4-one** Analogs.

Opioid Receptor Signaling Pathway for Analgesia

Many phenylpiperidine derivatives exert their analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors.[2][8][13][29][30]

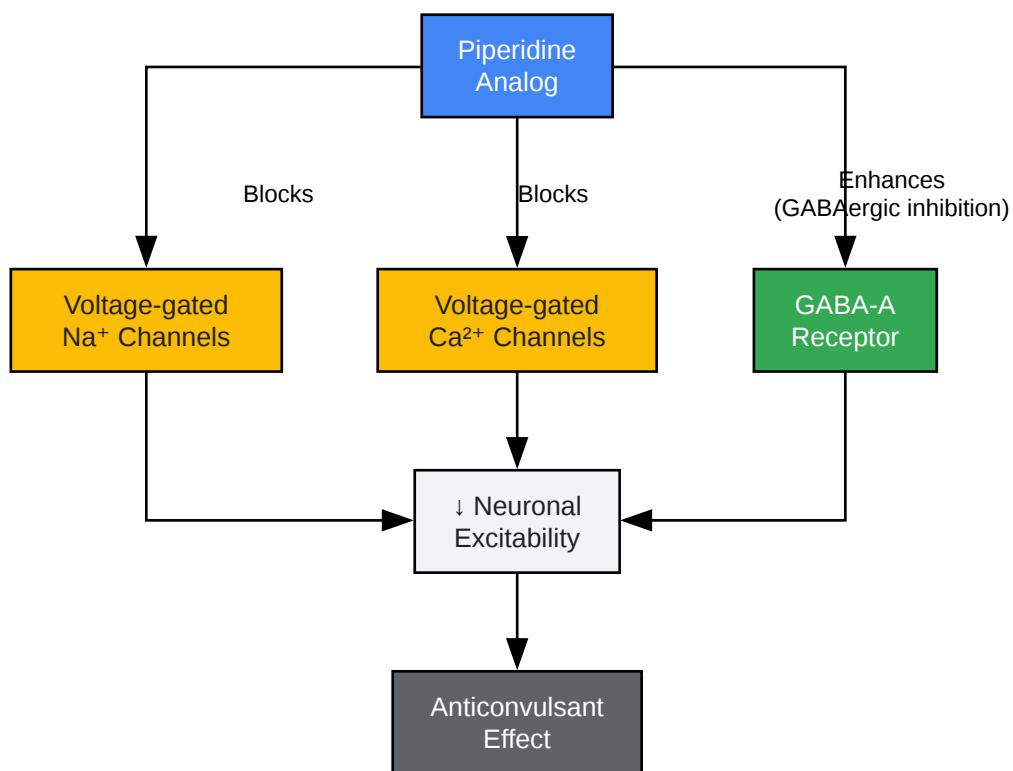


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Caption: Opioid Receptor Signaling Pathway Activated by Phenylpiperidine Analogs.

Proposed Anticonvulsant Mechanism of Action

The anticonvulsant activity of piperidine derivatives may involve multiple mechanisms, including modulation of ion channels and enhancement of GABAergic inhibition.[31][32][33][34]

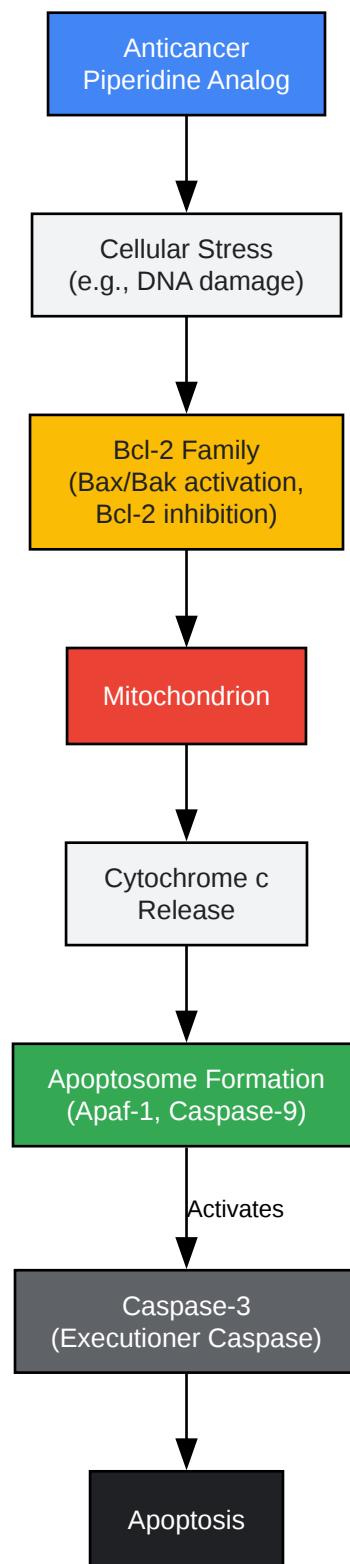


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Caption: Potential Mechanisms of Anticonvulsant Activity of Piperidine Derivatives.

Intrinsic Apoptosis Pathway in Cancer Cells

Anticancer agents, including some piperidine derivatives, can induce programmed cell death (apoptosis) in cancer cells through the intrinsic (mitochondrial) pathway.^{[3][4][5][35][36]}

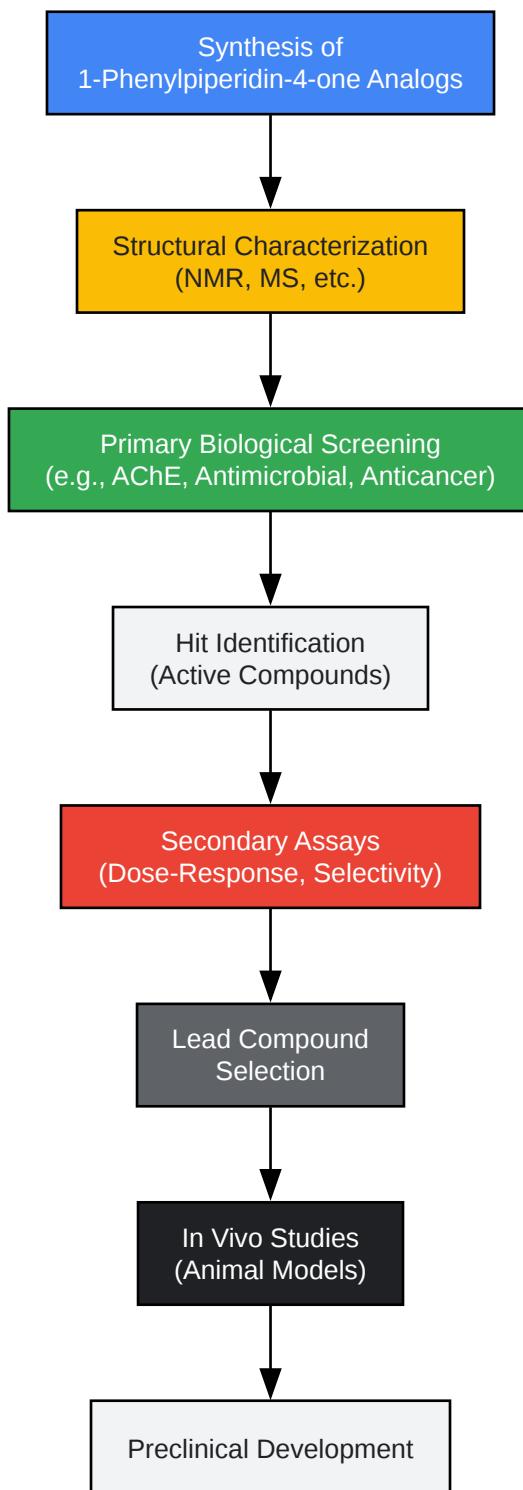


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Caption: Intrinsic Apoptosis Pathway Induced by Anticancer Piperidine Analogs.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel **1-Phenylpiperidin-4-one** analogs.



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Caption: General Workflow for the Biological Evaluation of **1-Phenylpiperidin-4-one** Analogs.

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